Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate
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Overview
Description
Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate: is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and two methyl groups attached to the cyclopentanone ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone derivatives. For instance, the reaction of cyclopentanone with ethyl chloroformate in the presence of a base such as sodium hydride can yield the desired ester. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active compounds. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in metabolic pathways .
Comparison with Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Ethyl 1-methyl-2-oxocyclopentanecarboxylate
- Ethyl 3-methyl-2-oxocyclopentanecarboxylate
Comparison: Ethyl 1,3-dimethyl-2-oxocyclopentanecarboxylate is unique due to the presence of two methyl groups at the 1 and 3 positions of the cyclopentanone ring. This structural feature imparts distinct reactivity and steric properties compared to its analogs. For example, the additional methyl group can influence the compound’s stability and reactivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 1,3-dimethyl-2-oxocyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-13-9(12)10(3)6-5-7(2)8(10)11/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKGEHJMAIHFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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